Ferrous acetylacetonate

Descripción general

Descripción

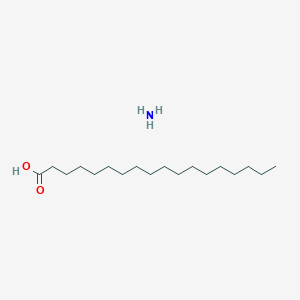

Ferrous acetylacetonate, also known as Iron (II) Acetylacetonate, is a coordination complex of iron with the formula Fe(C5H7O2)2 . It is a source of iron that is soluble in organic solvents . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that exists in two tautomeric forms which are rapidly inter-convertible .

Synthesis Analysis

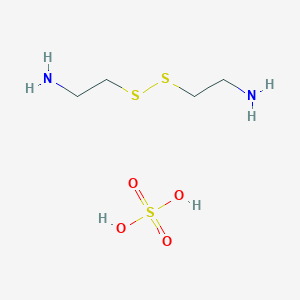

Ferrous acetylacetonate can be prepared by reacting iron (II) chloride with 2,4-pentanedione in the presence of piperidine .Molecular Structure Analysis

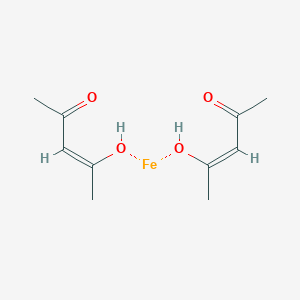

The molecular structure of acetylacetonate and its complexes with different elements have been the subject of vast number of investigations . Typically both oxygen atoms bind to the metal to form a six-membered chelate ring . The molecular weight of Ferrous acetylacetonate is 254.06 .Chemical Reactions Analysis

Metal acetylacetonate complexes are used in different applications; for example, as catalysts in chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides and trans-esterifications . Iron (II) acetylacetonate was suggested to be a better catalyst of the β-alkylation of 1-phenylethanol with benzyl alcohol to form 1,3-diphenyl-1-propanol .Physical And Chemical Properties Analysis

Ferrous acetylacetonate is a deep-red crystalline solid with good solubility in alcoholic and chlorinated solvents .Aplicaciones Científicas De Investigación

Nanoparticle Research

Ferrous acetylacetonate: is extensively used as a precursor for the synthesis of nanoparticles. Its ability to form stable complexes with metals facilitates the controlled formation of nanoparticles, which are crucial in areas like drug delivery, magnetic resonance imaging (MRI), and as catalysts in chemical reactions .

Polymer Science

In polymer science, Ferrous acetylacetonate acts as a catalyst in the polymerization process. It helps in creating polymers with specific properties, which can be used in creating new materials with applications in biodegradable plastics, electronics, and automotive parts .

Catalysis in Organic Syntheses

This compound plays a significant role as a catalyst in various organic synthesis reactions. It’s involved in processes that enhance reaction efficiency, selectivity, and yield, which is vital for the production of pharmaceuticals and fine chemicals .

Rubber Vulcanization

Ferrous acetylacetonate: is utilized in rubber technology, particularly in the vulcanization process. It helps in improving the elasticity and strength of rubber, which is essential for manufacturing tires and industrial rubber products .

Paint Industry

In the paint industry, Ferrous acetylacetonate serves as an additive that can improve the quality and durability of paints. It’s used to enhance color, resistance to corrosion, and to provide better adhesion to surfaces .

Metal Plating from Organic Solvents

The compound finds its application in metal plating processes carried out from organic solvents. It’s used to deposit metals onto various substrates, which is a critical step in the manufacturing of electronic components and decorative items .

Separation and Extraction of Metals

Ferrous acetylacetonate: is also used in the separation and extraction of metals. This is particularly important in the mining industry and in the recycling of metals from electronic waste .

Semiconductor Manufacturing

Lastly, it’s applied in the semiconductor industryFerrous acetylacetonate is used in the fabrication of semiconductor devices, which are the building blocks of all modern electronics .

Mecanismo De Acción

Target of Action

Ferrous acetylacetonate, also known as Iron (II) acetylacetonate, is a coordination complex derived from the acetylacetonate anion and iron ions . The primary targets of this compound are transition metals, where it forms a six-membered chelate ring .

Mode of Action

The interaction of ferrous acetylacetonate with its targets involves the formation of coordination complexes. The ligand acetylacetonate, a β-diketone often abbreviated as “acac”, binds to the metal ions through both oxygen atoms . This interaction results in the formation of metal enolates, which are widely used as building blocks in modern organic synthesis . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom allows a tautomeric equilibrium of the keto and enol forms .

Biochemical Pathways

The biochemical pathways affected by ferrous acetylacetonate are primarily related to its role as a catalyst in organic syntheses . It’s also been suggested that ferrous acetylacetonate may play a role in the process of ferroptosis, an iron-dependent form of cell death characterized by uncontrolled lipid peroxidation .

Result of Action

The molecular and cellular effects of ferrous acetylacetonate’s action are largely dependent on its role in the specific reaction or process. For instance, in catalysis, it can facilitate various reactions, leading to the formation of desired products . In the context of ferroptosis, it may contribute to cell death through the induction of lipid peroxidation .

Action Environment

The action, efficacy, and stability of ferrous acetylacetonate can be influenced by various environmental factors. For example, the ligand field of high-spin Cr(II) can be used as a switch to chemically tailor the occurrence of metal–ligand redox events . Additionally, the reaction environment, including factors such as pH, temperature, and the presence of other compounds, can impact the compound’s action .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals. They are widely used as building blocks in modern organic synthesis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Propiedades

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKXWKGYHQXRQA-FDGPNNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14024-17-0 | |

| Record name | Bis(pentane-2,4-dionato-O,O')iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ferrous acetylacetonate interact with organic hydroperoxides in the context of free radical polymerization?

A1: Ferrous acetylacetonate acts as a redox initiator when combined with organic hydroperoxides like cumene hydroperoxide or m-diisopropylbenzene αα′-dihydroperoxide. The ferrous ion (Fe2+) in the complex reacts with the hydroperoxide, initiating the formation of free radicals. These free radicals then go on to initiate the polymerization of monomers like styrene. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)

![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)